

Commercial Sources and Technical Guide for 19:0 Lyso PE-d5

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Compound of Interest

Compound Name: 19:0 Lyso PE-d5

Cat. No.: B12407718

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For researchers, scientists, and drug development professionals utilizing lipidomics and mass spectrometry, **19:0 Lyso PE-d5** (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5) serves as a critical internal standard for the accurate quantification of lysophosphatidylethanolamines (LPEs). Its deuterated nature allows it to be distinguished from endogenous LPE species, ensuring precise measurements in complex biological matrices. This guide provides an in-depth overview of commercial sources for **19:0 Lyso PE-d5**, its technical specifications, and a generalized experimental protocol for its application.

Commercial Availability

19:0 Lyso PE-d5 is a specialized lipid standard available from a limited number of reputable suppliers. The primary manufacturer is Avanti Polar Lipids, with global distribution handled by MilliporeSigma (Merck outside of the United States and Canada).

Table 1: Commercial Sources for **19:0 Lyso PE-d5**

Supplier	Product Name	Catalog Number	Purity	Formulation	Storage
Avanti Polar Lipids	19:0 Lyso PE-d5	856716L	>99%	1 mg/mL in chloroform:m ethanol (1:1)	-20°C
MilliporeSigma (Distributor)	19:0 Lyso PE-d5, Avanti	856716L	>99%	1 mg/mL	-20°C
MedChemExpress	19:0 Lyso PE-d5	HY-139369	Not specified	Not specified	-20°C

Technical Specifications

A comprehensive understanding of the physicochemical properties of **19:0 Lyso PE-d5** is essential for its proper handling and use in experimental settings.

Table 2: Physicochemical Properties of **19:0 Lyso PE-d5**

Property	Value
Molecular Formula	C ₂₄ H ₄₅ D ₅ NO ₇ P
Molecular Weight	500.67 g/mol
Exact Mass	500.3639
CAS Number	2342575-09-9
Physical State	Solution
Stability	Stable for at least one year when stored at -20°C as recommended.

Experimental Protocol: Quantification of Lysophosphatidylethanolamines in Biological

Samples using 19:0 Lyso PE-d5 as an Internal Standard

The following is a generalized protocol for the extraction and analysis of LPEs from biological samples, such as plasma or serum, using **19:0 Lyso PE-d5** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Internal Standard Working Solution

- Thaw the **19:0 Lyso PE-d5** stock solution at room temperature.
- Prepare a working solution by diluting the stock solution with an appropriate solvent, such as methanol or isopropanol, to a final concentration suitable for your experimental needs (e.g., 10 µg/mL). The optimal concentration will depend on the sensitivity of the mass spectrometer and the expected concentration of endogenous LPEs in the samples.

Sample Preparation and Lipid Extraction

This protocol outlines a common protein precipitation and liquid-liquid extraction method.

- **Sample Aliquoting:** In a clean microcentrifuge tube, add a specific volume of your biological sample (e.g., 50 µL of plasma).
- **Internal Standard Spiking:** Add a known volume of the **19:0 Lyso PE-d5** internal standard working solution to each sample. This step is critical for accurate quantification as the internal standard will account for variations in extraction efficiency and instrument response.
- **Protein Precipitation and Extraction:**
 - Add a pre-cooled extraction solvent, such as a mixture of chloroform and methanol (e.g., 2:1 v/v), to the sample. The volume of the extraction solvent should be significantly larger than the sample volume (e.g., 300 µL).
 - Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.

- Incubate the samples at a low temperature (e.g., -20°C for 10 minutes or on ice for 15 minutes) to enhance protein precipitation.
- Phase Separation:
 - Add water or an aqueous solution to induce phase separation.
 - Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
- Lipid Collection:
 - Carefully collect the lower organic phase containing the extracted lipids, avoiding the protein pellet at the interface.
 - Transfer the organic phase to a new clean tube.
- Solvent Evaporation and Reconstitution:
 - Dry the extracted lipids under a gentle stream of nitrogen gas.
 - Reconstitute the dried lipid extract in a solvent compatible with your LC-MS/MS system, such as a mixture of isopropanol and acetonitrile.

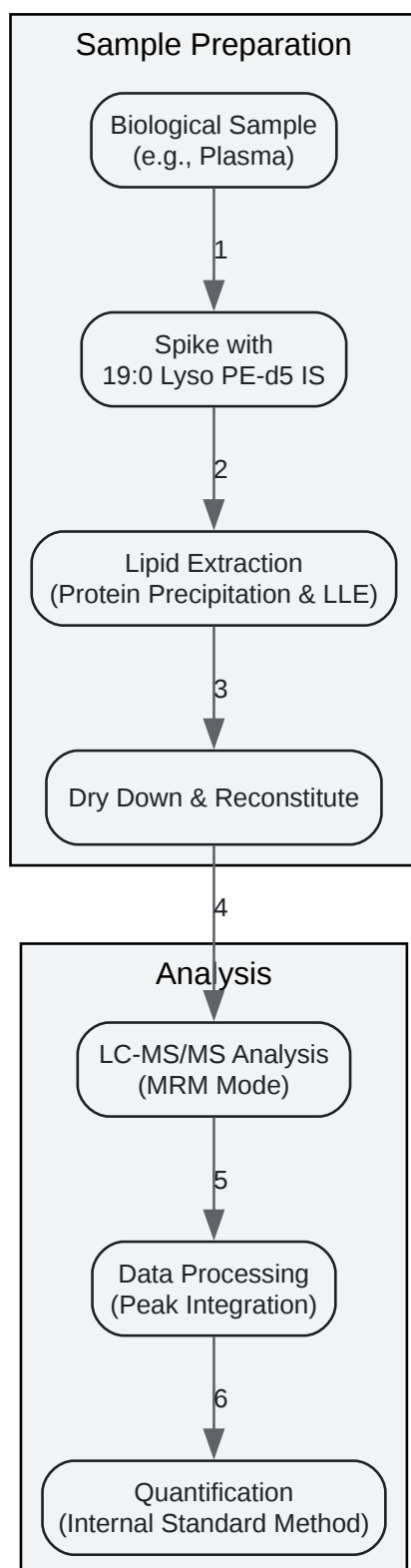
LC-MS/MS Analysis

- Chromatographic Separation:
 - Inject the reconstituted samples onto a suitable liquid chromatography system. A reverse-phase C18 or a HILIC column is commonly used for the separation of lysophospholipids.
 - Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
- Mass Spectrometry Detection:

- Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the endogenous LPEs of interest and the **19:0 Lyso PE-d5** internal standard. The d5-label on the internal standard will result in a 5 Dalton mass shift compared to its non-labeled counterpart, allowing for their distinct detection.
- Data Analysis:
 - Integrate the peak areas for each endogenous LPE and the **19:0 Lyso PE-d5** internal standard.
 - Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
 - Quantify the concentration of each LPE in the original sample by comparing the area ratios to a calibration curve generated using known concentrations of non-labeled LPE standards.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of LPEs using a deuterated internal standard.



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Caption: A generalized workflow for quantitative lipidomics analysis.

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